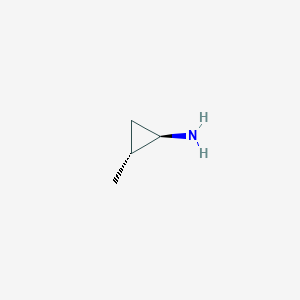

(1R,2R)-2-methylcyclopropan-1-amine

Description

Significance of Chiral Cyclopropylamine (B47189) Derivatives in Modern Organic Synthesis

Chiral cyclopropylamines are a class of organic compounds that have garnered significant attention in contemporary organic synthesis. Their importance stems from the inherent strain of the three-membered ring and the presence of a chiral amine group, which together impart unique reactivity and structural features. These molecules serve as valuable intermediates and building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.

The rigid framework of the cyclopropane (B1198618) ring provides a well-defined spatial orientation for its substituents, which is highly advantageous in asymmetric synthesis. This rigidity helps to control the stereochemical outcome of reactions, allowing for the selective formation of one enantiomer or diastereomer over others. Furthermore, the amine functional group can act as a handle for further chemical transformations or as a key element for biological activity. The development of synthetic methods to access enantiomerically pure cyclopropylamines has been an active area of research, leading to a greater availability of these valuable chiral building blocks for use in medicinal chemistry and materials science.

Distinct Stereochemical Characteristics of (1R,2R)-2-methylcyclopropan-1-amine

The compound this compound possesses a unique and well-defined three-dimensional structure that sets it apart as a valuable chiral synthon. Its stereochemistry is defined by the trans relationship between the methyl group and the amine group on the cyclopropane ring, with both substituents having a specific absolute configuration (1R,2R). This precise spatial arrangement is crucial as it dictates how the molecule interacts with other chiral molecules and reagents.

The conformational rigidity of the cyclopropane ring is a key feature. Unlike more flexible cyclic systems, the three-membered ring of this compound holds the methyl and amine groups in relatively fixed positions. This conformational constraint is highly desirable in asymmetric synthesis, as it can lead to high levels of stereocontrol in chemical reactions. The predictable orientation of the substituents allows for more effective transfer of chirality from the starting material to the product.

The presence of two stereocenters (at C1 and C2) with a defined configuration makes this molecule a powerful tool for introducing stereochemical complexity in a controlled manner. In reactions where this amine is used as a chiral auxiliary or a building block, its inherent chirality can influence the stereochemical outcome at newly formed stereocenters in the product molecule. Theoretical studies on substituted cyclopropanes have shown that the electronic interaction between the cyclopropane ring and its substituents can influence the conformational preferences, further highlighting the nuanced stereochemical nature of these systems. datapdf.com

Below is a table summarizing the key stereochemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₉N |

| Molecular Weight | 71.12 g/mol |

| Stereochemistry | Two stereocenters (1R, 2R) |

| Isomeric Form | trans isomer |

| Chirality | Chiral |

The distinct stereochemical attributes of this compound, namely its conformational rigidity and defined absolute stereochemistry, make it a valuable asset in the synthesis of enantiomerically pure compounds. Its utility as a building block is rooted in its ability to impart its own stereochemical information onto new, more complex molecules, a fundamental strategy in the art of modern organic synthesis.

Asymmetric Synthesis Approaches

The synthesis of enantiopure this compound necessitates precise control over the stereochemical outcome of the cyclopropane-forming reaction or the utilization of enantiomerically pure starting materials. Asymmetric catalysis has emerged as a powerful tool for this purpose, with several distinct strategies being employed.

Metal-Catalyzed Cyclopropanation Strategies

The transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a cornerstone of cyclopropane synthesis. The development of chiral ligands for these metal catalysts has enabled highly enantioselective cyclopropanations.

Chiral dirhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazoacetates. These reactions proceed via the formation of a chiral rhodium-carbene intermediate, which then undergoes a stereoselective [2+1] cycloaddition with an alkene. For the synthesis of a precursor to this compound, a potential strategy involves the reaction of a suitable alkene with a diazoester, followed by conversion of the ester functionality to an amine.

A proposed synthetic route would employ the reaction of propene with an aryldiazoacetate in the presence of a chiral dirhodium(II) catalyst. The choice of the chiral ligand on the dirhodium(II) complex is crucial for achieving high enantioselectivity. A range of chiral dirhodium(II) tetracarboxylates has been developed, with ligands derived from pyroglutamic acid, such as Rh₂(S-DOSP)₄, often providing excellent levels of stereocontrol. The resulting cyclopropanecarboxylate (B1236923) ester would then be subjected to a Curtius rearrangement or a Hofmann rearrangement to furnish the desired this compound.

| Catalyst | Alkene | Diazo Compound | Solvent | Yield (%) | ee (%) | Reference |

| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | CH₂Cl₂ | 95 | 98 | nih.gov |

| Rh₂(R-PTAD)₄ | 1-Octene | Methyl phenyldiazoacetate | Hexane | 88 | 94 | nih.gov |

This table presents representative data for dirhodium(II)-catalyzed cyclopropanations and does not represent a direct synthesis of the target compound.

Gold(I) complexes have emerged as powerful catalysts for a variety of organic transformations, including the enantioselective cyclopropanation of alkenes. Gold(I)-catalyzed cyclopropanations often involve the reaction of an alkene with a suitable carbene precursor, such as a diazo compound or a propargyl ester. The use of chiral phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands on the gold(I) center can induce high levels of enantioselectivity. nih.govnih.gov

A potential synthetic pathway to this compound using this methodology could involve the reaction of a simple alkene like propene with a protected aminodiazocarbonyl compound in the presence of a chiral gold(I) catalyst. The choice of the chiral ligand and the protecting group on the nitrogen atom would be critical for achieving the desired stereoselectivity and yield. Subsequent deprotection would afford the target amine. While specific examples for the synthesis of this particular compound are not prevalent in the literature, the general applicability of gold-catalyzed cyclopropanation suggests its potential. nih.gov

| Catalyst/Ligand | Alkene | Carbene Precursor | Solvent | Yield (%) | ee (%) | Reference |

| [Au(IPr)Cl]/AgSbF₆ | Styrene | N-Vinylphthalimide | DCE | 85 | 92 | nih.gov |

| (S)-DTBM-SEGPHOS(AuCl)₂/AgBF₄ | 1,1-Diphenylethylene | Ethyl diazoacetate | Toluene | 92 | 95 | nih.gov |

This table presents representative data for gold(I)-catalyzed cyclopropanations and does not represent a direct synthesis of the target compound.

Visible-light-mediated organophotocatalysis has recently gained prominence as a mild and sustainable method for organic synthesis. In the context of cyclopropanation, this approach typically involves the generation of a radical intermediate from a suitable precursor, which then adds to an alkene to form a cyclopropane ring. The use of a chiral photocatalyst or a chiral hydrogen-atom donor can impart enantioselectivity to the process.

For the synthesis of this compound, an organophotocatalytic strategy could involve the reaction of an alkene with a nitrogen-containing radical precursor. For instance, a protected iodo- or bromo-glycine derivative could be used to generate an α-amino radical under photocatalytic conditions. The addition of this radical to propene, followed by an intramolecular cyclization, could potentially lead to the desired cyclopropylamine scaffold. The stereochemical outcome would be controlled by the chiral environment provided by the photocatalyst or a co-catalyst. This approach offers a metal-free alternative to the more traditional methods. nih.govacs.org

| Photocatalyst | Alkene | Radical Precursor | Additive | Yield (%) | ee (%) | Reference |

| Eosin Y | Styrene | Diethyl bromomalonate | Hantzsch ester | 85 | N/A | nih.gov |

| Chiral Iridium Complex | 1-Octene | Ethyl α-bromoacetate | N/A | 78 | 92 | acs.org |

This table presents representative data for organophotocatalytic cyclopropanations and does not represent a direct synthesis of the target compound. N/A: Not Applicable for this specific reaction.

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions provide another powerful avenue for the synthesis of the target molecule, where the stereochemistry is controlled by existing stereocenters in the acyclic precursor. A common strategy involves the intramolecular cyclization of a suitably substituted open-chain molecule.

One plausible approach is the base-mediated cyclization of a γ-haloamine. For instance, a chiral γ-haloamine derived from a chiral amino acid could undergo an intramolecular nucleophilic substitution to form the cyclopropane ring. The stereochemistry of the starting material would directly translate to the stereochemistry of the final product. The trans relationship between the methyl and amino groups in the target molecule would be established by the stereochemistry of the acyclic precursor. For example, starting from a chiral precursor with the appropriate (2S, 4R) or (2R, 4S) configuration would lead to the desired (1R, 2R) cyclopropylamine upon cyclization.

| Precursor | Base | Solvent | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| N-Boc-4-chloro-3-methylbut-1-ene | NaH | THF | >95:5 | 85 | nih.gov |

| (2S,4R)-2-amino-4-bromopentane | K₂CO₃ | Acetonitrile | >98:2 | 78 | nih.gov |

This table presents representative data for diastereoselective cyclization reactions and does not represent a direct synthesis of the target compound.

Enantioselective Transformations from Chiral Precursors

The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a classic and reliable strategy for asymmetric synthesis. This approach avoids the need for a chiral catalyst or resolving agent in the key stereochemistry-determining step.

For the synthesis of this compound, a potential chiral precursor could be a derivative of a naturally occurring amino acid, such as L-alanine or D-alanine. For example, the carboxylate group of the amino acid could be reduced to an alcohol, which is then converted into a leaving group. The amino group would be appropriately protected. This intermediate could then be subjected to a cyclization reaction, for instance, via the formation of a phosphorus ylide and a subsequent intramolecular Wittig reaction with a suitable carbonyl compound. The inherent chirality of the starting amino acid would be transferred to the final cyclopropylamine product. Alternatively, a chiral alcohol or aldehyde could be elaborated through a series of stereocontrolled reactions to build the cyclopropane ring with the desired stereochemistry.

| Chiral Precursor | Key Transformation | Reagents | Yield (%) | ee (%) | Reference |

| (S)-Alanine | Reductive amination/cyclization | 1. BH₃·THF; 2. TsCl, Py; 3. NaH | 65 | >99 | mdpi.com |

| (R)-2,3-Epoxy-1-propanol | Ring opening/cyclization | 1. Me₂CuLi; 2. MsCl, Et₃N; 3. NH₃ | 72 | >99 | mdpi.com |

This table presents representative data for enantioselective transformations from chiral precursors and does not represent a direct synthesis of the target compound.

Kulinkovich-Type Reactions Applied to Amides and Nitriles

Modifications of the classical Kulinkovich reaction allow for the direct synthesis of cyclopropylamines from amides or nitriles. The Kulinkovich-Szymoniak reaction, for instance, facilitates the preparation of primary cyclopropylamines from nitriles. nih.gov This reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the nitrile. Subsequent treatment with a Lewis acid converts the resulting azatitanacycle into the desired primary cyclopropylamine. nih.gov

When this methodology is applied to the synthesis of 1,2-disubstituted cyclopropylamines, such as 2-methylcyclopropan-1-amine, a mixture of diastereomers is typically produced. The reaction of a substituted Grignard reagent (like propylmagnesium halide, which would be required to install the methyl group) with a nitrile often results in moderate diastereoselectivity, favoring the trans isomer in some cases. nih.gov The separation of these diastereomers can then be accomplished by standard chromatographic techniques. nih.gov

Similarly, the Kulinkovich-de Meijere reaction can be applied to N,N-dialkylcarboxamides to yield N,N-dialkylcyclopropylamines. mdpi.com To obtain the primary amine this compound, this would necessitate a subsequent dealkylation step.

| Starting Material | Reagents | Product Type | Diastereoselectivity | Ref |

| Nitrile | R-MgX, Ti(Oi-Pr)₄, Lewis Acid | Primary Cyclopropylamine | Moderate (~2:1) | nih.gov |

| N,N-dialkylamide | R-MgX, Ti(Oi-Pr)₄ | Tertiary Cyclopropylamine | Varies | mdpi.com |

Properties

IUPAC Name |

(1R,2R)-2-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTANBUURZFYHD-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 1r,2r 2 Methylcyclopropan 1 Amine

4 Other Asymmetric Cyclopropanation Methods for Cyclopropylamine (B47189) Moiety Construction

Beyond Kulinkovich-type reactions, several other asymmetric cyclopropanation strategies are employed to construct chiral cyclopropylamines. A common precursor for the target amine is trans-2-methylcyclopropanecarboxylic acid, which can be synthesized stereoselectively and then converted to the amine via rearrangements like the Curtius, Hofmann, or Schmidt rearrangement.

One effective method for asymmetric cyclopropanation involves the use of chiral auxiliaries. For instance, the Simmons-Smith reaction of (-)-menthyl crotonate has been reported to produce the corresponding cyclopropane (B1198618) derivative, although with low optical activity. More advanced methods utilize chiral catalysts. Rhodium(II) N-(arylsulfonyl)prolinate complexes, for example, have been shown to catalyze the decomposition of vinyldiazomethanes in the presence of alkenes to afford functionalized cyclopropanes with high diastereo- and enantioselectivity. gavinpublishers.com

Another modern approach involves the asymmetric synthesis from chiral N-sulfinyl α-chloro ketimines. Treatment of these substrates with Grignard reagents can yield chiral N-sulfinyl cyclopropylamines with good diastereoselectivity, which can then be deprotected to furnish the free primary amine. nih.gov This method offers a direct route to the chiral amine without requiring a separate resolution step. nih.gov

More recently, methods using gem-dichloroalkanes as carbene precursors for asymmetric cyclopropanation reactions catalyzed by cobalt complexes have been developed, showing high levels of enantioselectivity for various alkenes. rsc.org

| Method | Key Features | Stereocontrol | Ref |

| Rh(II)-Catalyzed Cyclopropanation | Uses vinyldiazomethanes and alkenes | High diastereo- and enantioselectivity | gavinpublishers.com |

| N-Sulfinyl Imine Chemistry | Reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents | Good diastereoselectivity | nih.gov |

| Cobalt-Catalyzed Cyclopropanation | Uses gem-dichloroalkanes as carbene precursors | High enantioselectivity | rsc.org |

Chiral Resolution Techniques for (1R,2R)-2-methylcyclopropan-1-amine

When a stereoselective synthesis is not employed, the racemic trans-2-methylcyclopropan-1-amine must be separated into its individual enantiomers. Chiral resolution is a widely used technique for this purpose.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a robust and widely practiced method for separating enantiomers on both laboratory and industrial scales. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. rsc.orgwikipedia.org

These diastereomers possess different physical properties, most notably different solubilities in a given solvent. rsc.orgrsc.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor. nih.gov After separation by filtration, the pure enantiomer of the amine can be liberated from its salt by treatment with a base. gavinpublishers.com

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org For the resolution of a primary amine like trans-2-methylcyclopropan-1-amine, an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid, would be a suitable choice. libretexts.org The efficiency of the resolution is highly dependent on the choice of both the resolving agent and the crystallization solvent. rsc.org

General Procedure for Diastereomeric Salt Resolution:

Dissolve the racemic amine and one equivalent of the chiral resolving agent in a suitable solvent, often with heating.

Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt.

Separate the crystals by filtration.

Liberate the enantiomerically enriched amine from the salt by treatment with a base (e.g., NaOH solution) and subsequent extraction.

The other enantiomer can often be recovered from the filtrate.

Enzymatic Kinetic Resolution and Biotransformations

Enzymatic methods offer a highly selective and environmentally benign alternative to classical resolution. mdpi.com Kinetic resolution relies on the principle that the two enantiomers of a racemic substrate react at different rates in a reaction catalyzed by a chiral catalyst, such as an enzyme. polimi.it

Lipase-Catalyzed Kinetic Resolution: Lipases are frequently used enzymes for the kinetic resolution of racemic amines via enantioselective acylation. nih.gov In a typical procedure, the racemic amine is treated with an acyl donor (e.g., an ester like ethyl acetate (B1210297) or an anhydride) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase. mdpi.com

The enzyme will selectively acylate one enantiomer of the amine at a much faster rate than the other. For example, the (1R,2R)-enantiomer might be converted to its corresponding amide, while the (1S,2S)-enantiomer remains largely unreacted. The reaction is stopped at approximately 50% conversion, yielding a mixture of the acylated amine and the unreacted amine enantiomer, which can then be separated by standard methods like extraction or chromatography. This approach can provide both the acylated product and the remaining starting material with high enantiomeric excess. organic-chemistry.org

| Enzyme | Reaction Type | Key Advantage | Representative Substrates | Ref |

| Lipases (e.g., CALB) | Enantioselective acylation | High selectivity (E > 200), mild conditions | Alcohols, Amines | mdpi.com |

| Transaminases (ω-TA) | Asymmetric amination | Can produce enantiopure amines directly from ketones | Ketones, Amines | researchgate.net |

Biotransformations with Transaminases: Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone acceptor. To synthesize this compound, one would theoretically start with 2-methylcyclopropanone. A stereocomplementary pair of transaminases could potentially provide access to either the (R,R) or (S,S) enantiomer of the amine with very high enantiomeric excess.

Chromatographic Separation Methods for Enantiomers

The separation of enantiomers, a process known as chiral resolution, is a critical step in obtaining the stereochemically pure this compound. Due to the identical physical properties of enantiomers, such as boiling point and solubility in achiral solvents, their separation requires a chiral environment. rsc.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. rsc.orgmdpi.com

The underlying principle of chromatographic enantioseparation is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. sigmaaldrich.comyoutube.com The differing stability of these complexes leads to different retention times, allowing for their separation. The choice of the CSP and the chromatographic conditions are paramount for achieving successful resolution. nih.gov

For primary amines like this compound, polysaccharide-based and cyclodextrin-based CSPs are often effective. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), provide a complex chiral environment with grooves and cavities where interactions like hydrogen bonding, dipole-dipole, and π-π interactions can occur. nih.gov Cyclodextrin-based CSPs create a chiral cavity into which the analyte can be included, with the differing fit of the enantiomers leading to separation. sigmaaldrich.com

The mobile phase composition in HPLC is a crucial parameter that is optimized to achieve the best balance between resolution and analysis time. For amine compounds, a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) is commonly used in normal-phase chromatography. The addition of a small amount of an amine, such as diethylamine, to the mobile phase is often necessary to improve peak shape and prevent tailing by blocking active sites on the silica (B1680970) gel support of the CSP.

Table 1: Representative HPLC Conditions for Chiral Separation of Cyclopropylamines

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | n-Hexane / Ethanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 220 nm (after derivatization) or Refractive Index | UV at 220 nm (after derivatization) or Refractive Index |

| Note: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., a benzoyl group) or the use of a universal detector like a refractive index (RI) detector or evaporative light scattering detector (ELSD) may be necessary. |

Table 2: Representative GC Conditions for Chiral Separation of Volatile Amines

| Parameter | Condition |

| Chiral Stationary Phase | Chirasil-Dex CB (Cyclodextrin-based) |

| Column Dimensions | 25 m x 0.25 mm ID |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Note: For GC analysis, derivatization of the amine to a less polar derivative, such as a trifluoroacetamide, may be required to improve volatility and chromatographic performance. |

Racemization and Recycling Strategies for Unwanted Enantiomers

In stereoselective synthesis or resolution, it is common to produce a significant amount of the undesired enantiomer. From an economic and environmental perspective, it is highly desirable to convert this unwanted enantiomer back into the racemic mixture, which can then be re-subjected to the resolution process. This conversion is known as racemization. nih.gov The development of efficient racemization and recycling protocols is a cornerstone of green chemistry in the pharmaceutical and fine chemical industries.

The racemization of chiral amines, particularly those where the chiral center is not activated by an adjacent functional group (like a carbonyl), can be challenging. libretexts.org However, several catalytic methods have been developed for this purpose.

Catalytic Racemization:

One of the most effective strategies for the racemization of chiral amines involves transition metal catalysis. These methods typically proceed through a dehydrogenation-hydrogenation mechanism. acs.orgdiva-portal.org The chiral amine is first dehydrogenated to an achiral imine intermediate by a metal catalyst. The imine then undergoes subsequent hydrogenation by the same catalytic system to regenerate the amine as a racemic mixture. researchgate.nethud.ac.uk

A variety of transition metal complexes, particularly those based on iridium and ruthenium, have been shown to be effective for the racemization of amines under relatively mild conditions. acs.orgrsc.org For instance, iridium complexes, sometimes referred to as "SCRAM" (Stereo-Converting Racemization of Amines and Alcohols by Metal) catalysts, have demonstrated broad applicability. researchgate.net

Another approach involves the use of heterogeneous hydrogenation/dehydrogenation catalysts, such as Raney nickel, Raney cobalt, or catalysts based on copper and zinc oxide on a support. google.com These processes often require elevated temperatures and the presence of hydrogen gas, and sometimes ammonia, to facilitate the imine formation and reduction cycle. google.com

Table 3: Representative Catalytic Systems for Amine Racemization

| Catalytic System | Catalyst | Co-reagent/Conditions | Temperature | Typical Substrates |

| Homogeneous Catalysis | [IrCp*I2]2 (SCRAM catalyst) | Base (e.g., K2CO3) | 80-120 °C | Primary and secondary amines |

| Homogeneous Catalysis | Shvo's catalyst (a ruthenium complex) | - | 110-140 °C | Alcohols and amines |

| Heterogeneous Catalysis | Raney® Cobalt | H2, NH3 | 150-200 °C | Primary amines |

| Heterogeneous Catalysis | Copper/Zinc Oxide on Alumina | H2 | 180-250 °C | Primary amines |

Recycling of the Unwanted Enantiomer:

Separation: The desired (1R,2R)-enantiomer is separated from the unwanted (1S,2S)-enantiomer, typically through diastereomeric salt crystallization or preparative chiral chromatography.

Isolation: The unwanted (1S,2S)-2-methylcyclopropan-1-amine is isolated from the separation mixture.

Racemization: The isolated unwanted enantiomer is subjected to one of the racemization methods described above to convert it into a racemic mixture of (1R,2R)- and (1S,2S)-2-methylcyclopropan-1-amine.

This cyclic process significantly improves the atom economy and cost-effectiveness of producing enantiomerically pure this compound.

Fundamental Stereochemical Principles and Control in 1r,2r 2 Methylcyclopropan 1 Amine Synthesis

Analysis of Stereogenic Centers and Absolute Configuration in Cyclopropylamine (B47189) Systems

(1R,2R)-2-methylcyclopropan-1-amine possesses two stereogenic centers, which are carbon atoms bonded to four different substituents. wikipedia.org These are located at the C1 and C2 positions of the cyclopropane (B1198618) ring. The designation (1R,2R) defines the absolute configuration at these centers according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org

For the C1 carbon, the attached groups are the amine group (-NH2), the C2 carbon of the ring, the C3 carbon of the ring, and a hydrogen atom. For the C2 carbon, the substituents are the methyl group (-CH3), the C1 carbon of the ring, the C3 carbon of the ring, and a hydrogen atom. The CIP rules assign priorities based on the atomic number of the atoms directly attached to the stereocenter. libretexts.org

The absolute configuration is determined by orienting the molecule so that the lowest priority group (typically hydrogen) points away from the viewer. Then, the sequence from the highest priority (1) to the second highest (2) to the third highest (3) substituent is observed. If this sequence is clockwise, the configuration is assigned 'R' (from the Latin rectus, for right). If the sequence is counter-clockwise, it is assigned 'S' (from the Latin sinister, for left). libretexts.orglibretexts.org In this compound, both stereocenters have the 'R' configuration.

The relative positioning of the amine and methyl groups on the cyclopropane ring is described as trans. This means they are on opposite sides of the ring. The alternative, a cis configuration, would have both substituents on the same side of the ring.

Origins and Factors Influencing Diastereoselectivity and Enantioselectivity

The synthesis of a specific stereoisomer like this compound requires careful control over the formation of the two stereocenters. This involves managing both diastereoselectivity and enantioselectivity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. youtube.com Diastereomers are stereoisomers that are not mirror images of each other. In the context of 2-methylcyclopropan-1-amine, the cis and trans isomers are diastereomers. High trans-selectivity is often achieved in cyclopropanation reactions. organic-chemistry.org For instance, rhodium-catalyzed reactions of diazoacetates with N-vinylphthalimide have demonstrated high trans-selectivity. organic-chemistry.org The choice of catalyst, solvent, and temperature can significantly influence the diastereomeric ratio.

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. youtube.com Enantiomers have identical physical properties in an achiral environment, making their separation challenging. Therefore, asymmetric synthesis, which directly creates the desired enantiomer in excess, is highly desirable. This is often accomplished using chiral catalysts or auxiliaries. For example, chemoenzymatic strategies using engineered myoglobin (B1173299) variants have shown high diastereo- and enantioselectivity in the synthesis of functionalized cyclopropanes. nih.govrochester.edu Similarly, the use of chiral dirhodium catalysts in cyclopropanation can induce moderate to high enantioselectivity. organic-chemistry.org

Table 1: Factors Influencing Stereoselectivity in Cyclopropane Synthesis

| Factor | Influence on Diastereoselectivity | Influence on Enantioselectivity |

| Catalyst | The steric and electronic properties of the catalyst can favor the formation of the trans isomer to minimize steric interactions in the transition state. | Chiral catalysts create a chiral environment that differentiates between the transition states leading to the two enantiomers, lowering the activation energy for the formation of one. |

| Substrate | The nature of the substituents on the alkene and the carbene precursor can influence the approach of the reactants, favoring one diastereomer. | The interaction between the substrate and the chiral catalyst is crucial for high enantiomeric excess. |

| Solvent | Solvent polarity can affect the stability of the transition states and intermediates, thereby influencing the diastereomeric ratio. | The solvent can influence the conformation of the catalyst-substrate complex, which can impact enantioselectivity. |

| Temperature | Lower reaction temperatures generally lead to higher stereoselectivity as the energy difference between the diastereomeric transition states becomes more significant. | Similar to diastereoselectivity, lower temperatures often enhance enantioselectivity. |

Conformational Effects on Stereochemical Outcomes in Cyclopropane Rings

The cyclopropane ring is a rigid, three-membered ring with significant ring strain due to its 60° C-C-C bond angles, a large deviation from the ideal 109.5° for sp3-hybridized carbons. dalalinstitute.commasterorganicchemistry.com This rigidity limits the conformational flexibility of the ring itself. libretexts.org However, the substituents on the ring can adopt different conformations, which can influence the stereochemical outcome of reactions.

The bonding in cyclopropane is often described in terms of "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. dalalinstitute.com This unique electronic structure allows the cyclopropyl (B3062369) group to interact with adjacent π-systems. For example, π-acceptor substituents can align to maximize overlap with the cyclopropane's 3e' orbitals. nih.govresearchgate.net

In substituted cyclopropanes, steric interactions between substituents play a crucial role in determining the preferred conformation and can influence the stereochemical course of a reaction. The approach of a reagent to the cyclopropane ring will be dictated by the existing stereochemistry and the conformational preferences of the substituents, thereby directing the formation of new stereocenters.

Advanced Methods for Stereochemical Assignment of this compound and its Derivatives

The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is critical. Several advanced analytical techniques are employed for this purpose.

X-ray Crystallography: This is often considered the gold standard for determining the absolute configuration of a chiral molecule in its crystalline form. wikipedia.orgresearchgate.nethku.hk By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms. mdpi.com However, this method requires a suitable single crystal, which can sometimes be challenging to obtain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules. wordpress.com For diastereomers, differences in the chemical shifts and coupling constants of corresponding protons can be observed. To determine enantiomeric purity and assign absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often used. wikipedia.orgnih.gov These agents react with the enantiomeric mixture to form diastereomeric adducts or complexes, which exhibit distinct NMR spectra. wikipedia.org The Nuclear Overhauser Effect (NOE) can also provide information about the through-space proximity of atoms, aiding in stereochemical assignment. wordpress.com

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing experimental data with theoretical calculations. nih.gov

Table 2: Comparison of Methods for Stereochemical Assignment

| Method | Principle | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. mdpi.com | Provides unambiguous absolute configuration. researchgate.nethku.hk | Requires a suitable single crystal. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. wordpress.com | Powerful for determining relative stereochemistry and enantiomeric purity with chiral auxiliaries. wikipedia.orgnih.gov | Indirect method for absolute configuration, often requiring derivatization. |

| Circular Dichroism | Differential absorption of circularly polarized light. nih.gov | Highly sensitive and can be used for samples in solution. nih.gov | Requires a chromophore near the stereocenter for ECD; VCD can be complex to interpret. |

Reactivity and Mechanistic Investigations of 1r,2r 2 Methylcyclopropan 1 Amine and Analogous Systems

Ring-Opening Reactions and Molecular Rearrangements

The release of approximately 27-28 kcal/mol of ring strain energy is a powerful thermodynamic driving force for reactions involving the cleavage of the cyclopropane (B1198618) ring. researchgate.net This stored energy enables a diverse array of transformations that are often inaccessible to their acyclic counterparts.

The cleavage of the cyclopropane ring in cyclopropylamines can be initiated by electrophilic attack. In donor-acceptor cyclopropanes, where an electron-donating group (like an amine) and an electron-accepting group are present, the vicinal bond (C1-C2) typically cleaves. However, theoretical studies suggest that strong σ-acceptor groups, such as an ammonium (B1175870) ion formed by protonating the amine, can weaken the distal (C2-C3) bond. nih.gov

For instance, the electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride proceeds via cleavage of the distal C2-C3 bond. nih.gov This is attributed to the σ-withdrawing nature of the ammonium group and charge-charge repulsion in the transition state. nih.gov This reactivity pattern has been exploited in the synthesis of 1,3-difunctionalized products. For example, acyl-protected aminocyclopropanes can undergo oxidative ring-opening to generate 1,3-dielectrophilic intermediates, which can be trapped by various nucleophiles. epfl.ch Similarly, the reaction of alkylidenecyclopropyl ketones with amines can lead to a distal cleavage of the cyclopropane ring, forming cyclopropylimine intermediates that rearrange to produce substituted pyrroles. organic-chemistry.org This strain-release driven approach is a cornerstone for building molecular complexity from simple cyclopropane precursors. researchgate.netrsc.orgnih.gov

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edulibretexts.org These reactions, which include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are typically intramolecular for substrates like cyclopropylamines. adichemistry.comunina.it

Electrocyclic Reactions : These intramolecular processes involve the rearrangement of π-electrons in a conjugated system to form a cyclic product with a new σ-bond at the expense of a π-bond, or the reverse ring-opening process. adichemistry.com For a cyclopropylamine (B47189) system to undergo a classical electrocyclic reaction, it would need to be part of a larger conjugated system. The reverse, retro-electrocyclic reactions, are driven by the release of ring strain. msu.edu

Cycloisomerizations : These are isomerizations that produce a cyclic isomer of the starting material, often mediated by a transition metal or organocatalyst. wikipedia.org Enyne cycloisomerizations, for example, are widely studied, where a metal catalyst activates an alkyne towards nucleophilic attack by a tethered alkene. wikipedia.org While specific examples for (1R,2R)-2-methylcyclopropan-1-amine are not extensively documented, analogous systems demonstrate the feasibility of such transformations. For example, zinc-catalyzed cycloisomerization of but-3-yn-1-ones can produce substituted furans in high yields. nih.gov

Chemical Transformations and Functional Group Interconversions of the Amine and Cyclopropane Moieties

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. fiveable.meimperial.ac.uk For this compound, both the primary amine and the cyclopropane ring can undergo a variety of such transformations.

The primary amine is a versatile functional handle. It can be readily converted into a wide range of other functionalities:

Amides and Sulfonamides : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. This is a common strategy for protecting the amine or for introducing new structural motifs. vanderbilt.edu

N-Arylation : The amine can undergo coupling reactions with aryl halides to form N-arylcyclopropylamines, a key transformation discussed in the context of palladium catalysis. acs.org

Conversion to other Nitrogen functionalities : The amine can be transformed into azides or other nitrogen-containing groups through established synthetic protocols. vanderbilt.edu

The cyclopropane moiety is generally more robust than the amine group but can also be manipulated. While often the target of ring-opening reactions, it can also be functionalized directly under certain conditions. The key challenge is to perform transformations on the rest of the molecule without disrupting the strained ring, unless intended. The relative inertness of the cyclopropane C-H and C-C bonds to many standard reagents allows for selective chemistry at the amine position.

Metal-Catalyzed Transformations Involving the Cyclopropylamine Scaffold

Transition metal catalysis offers powerful tools for the selective functionalization of cyclopropylamines, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.

Palladium catalysts are highly effective for the cross-coupling of cyclopropylamines. The N-arylation of cyclopropylamine, a historically challenging transformation, has been achieved using highly active, air-stable palladium precatalysts. acs.org These methods allow for the synthesis of a wide array of arylated cyclopropylamines, which are important motifs in pharmaceuticals. acs.org

The Suzuki-Miyaura cross-coupling reaction, a staple in C-C bond formation, has also been applied to cyclopropane systems. mdpi.com While many studies focus on aryl or vinyl cyclopropanes, the principles extend to aminocyclopropane derivatives, provided the amine is suitably protected. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple a cyclopropyl (B3062369) organoboron species with an organic halide. mdpi.comnih.gov

| Reaction Type | Catalyst System | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Arylation | [(tBuBrettPhos)Pd(allyl)]OTf or [(BrettPhos)Pd(crotyl)]OTf | Cyclopropylamine and (hetero)aryl halides | Monoarylated cyclopropylamines | High | acs.org |

| Suzuki-Miyaura Coupling | Palladium(II) acetate (B1210297) / SPhos | Potassium cyclopropyltrifluoroborate (B8364958) and bromothiophenes | Cyclopropylthiophenes | 69-93% | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Potassium cyclopropyltrifluoroborate and bromothiophenecarbaldehydes | Cyclopropylthiophenecarbaldehydes | 15-21% | mdpi.com |

Rhodium catalysts are particularly renowned for their ability to mediate cyclopropanation reactions and transformations involving carbene or nitrene intermediates. nih.gov Rhodium(II) carboxylates are effective catalysts for the cyclopropanation of olefins with diazo compounds. nih.govrsc.org In the context of this compound, rhodium catalysis is more relevant to its synthesis or the synthesis of analogous structures rather than its direct transformation.

However, rhodium-catalyzed reactions involving azavinyl carbenes, which can be generated from N-sulfonyl-1,2,3-triazoles, offer a pathway to cyclopropylamines. nih.gov These carbenes react with olefins to produce cyclopropanes with high diastereoselectivity and enantioselectivity. nih.gov The resulting cyclopropyl imine can then be hydrolyzed to the corresponding amine or aldehyde. nih.gov This methodology provides a powerful route to chiral cyclopropylamine derivatives.

| Reaction Type | Catalyst | Reactants | Intermediate | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Cyclopropanation | Chiral Rh(II) carboxylates (e.g., Rh₂(S-TCPTAD)₄) | N-Sulfonyl-1,2,3-triazole + Olefin (e.g., Styrene) | Rhodium(II) azavinyl carbene | Chiral N-sulfonyl cyclopropyl imines / Chiral cyclopropane carboxaldehydes | High diastereo- and enantioselectivity (up to 98% ee) | nih.govrsc.org |

| Cyclopropanation | Rhodium catalyst | Olefin + Diazo compound | Rhodium carbene | Substituted cyclopropanes | Varies with catalyst and substrate | nih.gov |

Electrochemical Oxidation Studies of Amines in Cyclopropane Systems

Electrochemical methods provide a powerful tool for initiating and studying the oxidation of amines, including those integrated into cyclopropane systems. The oxidation potential of an amine is a key parameter that reflects the ease with which it can lose an electron to form an aminium radical cation. For cyclopropylamines, this electrochemical oxidation can trigger a cascade of reactions, most notably ring opening.

Recent research has demonstrated the electrochemical synthesis of 1,3-oxazines through the oxidative ring-opening of N-cyclopropylamides in the presence of alcohols. chemistryviews.org In this process, the cyclopropylamide is oxidized at the anode to generate a key intermediate that undergoes ring opening. The resulting species is then trapped by an alcohol to form the 1,3-oxazine product. chemistryviews.org This electrochemical approach avoids the need for external chemical oxidants and offers a broad substrate scope. chemistryviews.org

The general conditions for such electrochemical oxidations involve a divided or undivided cell with graphite (B72142) and platinum electrodes. chemistryviews.org A constant current is applied in the presence of an electrolyte. The specific conditions for the electrochemical ring-opening of N-cyclopropylamides are detailed in the table below.

| Parameter | Value/Material |

| Anode | Graphite |

| Cathode | Platinum |

| Current | 8 mA |

| Electrolyte | nBu₄NBF₄ |

| Solvent | CH₂Cl₂ |

| Additives | NaI, NaOMe, Ferrocene, 4-DMAP |

| This table is based on a study of the electrochemical ring-opening of N-cyclopropylamides and provides a model for potential studies on this compound. chemistryviews.org |

While this study was performed on N-acyl derivatives, the underlying principle of electrochemical oxidation leading to ring opening is directly relevant to this compound. The oxidation potential of the amine nitrogen in this compound is expected to be influenced by the electron-donating methyl group and the electronic properties of the cyclopropyl ring.

Studies on the electrochemical oxidation of other amines have shown that the initial one-electron oxidation to an aminium radical cation is a common mechanistic step. researchgate.netresearchgate.net The fate of this radical cation depends on the molecular structure and the reaction conditions. For cyclopropylamine systems, the high propensity for ring opening makes this a dominant follow-up reaction. The stereochemistry of this compound would be expected to influence the conformation of the initially formed aminium radical and, consequently, the stereochemical outcome of any subsequent reactions.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the high strain energy of the cyclopropane ring. This stored energy provides a significant thermodynamic driving force for ring-opening reactions.

Thermodynamic Considerations:

The National Institute of Standards and Technology (NIST) provides thermodynamic data for the parent compound, cyclopropylamine. nist.gov This data can serve as a baseline for understanding the thermodynamic properties of its substituted analogs like this compound.

| Property | Value | Units |

| Proton Affinity (review) | 904.7 | kJ/mol |

| Gas Basicity | 869.9 | kJ/mol |

| Ionization Energy | 8.8 | eV |

| Data for Cyclopropylamine from the NIST WebBook. nist.gov |

The proton affinity and gas basicity indicate the amine's ability to accept a proton in the gas phase. The presence of the electron-donating methyl group in this compound would be expected to increase its basicity compared to the unsubstituted cyclopropylamine.

The enthalpy of formation of cyclopropylamine is significantly more positive than that of its acyclic isomer, allylamine, reflecting the ring strain. This difference in enthalpy contributes to the exothermicity of ring-opening reactions.

Kinetic Aspects:

The kinetics of reactions involving cyclopropylamines are often dominated by the rate of ring opening of radical intermediates. The ring opening of the cyclopropylmethyl radical is an extremely fast process, with a rate constant of approximately 1.2 x 10⁸ s⁻¹ at 37 °C. This rapid rearrangement is a key feature of the reactivity of such systems.

The rate of ring opening is influenced by substituents. For example, studies on Michael-type addition reactions of amines have shown that the reaction mechanism and rate can be highly dependent on the solvent and the basicity of the amine. beilstein-journals.org While these studies were not on cyclopropylamines, they highlight the importance of the reaction environment in determining the kinetic outcomes. beilstein-journals.org

Theoretical and Computational Chemistry of 1r,2r 2 Methylcyclopropan 1 Amine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic structure of molecules like (1R,2R)-2-methylcyclopropan-1-amine. These calculations can predict geometric parameters, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For cyclopropylamine (B47189), the HOMO is primarily localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The LUMO, conversely, is distributed over the cyclopropane (B1198618) ring. The presence of a methyl group, an electron-donating group, in this compound is expected to raise the energy of the HOMO, potentially enhancing its nucleophilicity compared to the unsubstituted cyclopropylamine.

A molecular electrostatic potential (MEP) map would visually represent the electron density distribution, highlighting the electron-rich region around the nitrogen atom as the most probable site for electrophilic attack.

Table 1: Calculated Properties of Cyclopropylamine (Illustrative) This table presents data for the parent cyclopropylamine molecule as a reference for the expected properties of this compound. Calculations are typically performed using DFT methods.

| Property | Calculated Value | Significance |

| HOMO Energy | - | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | - | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | - | Reflects the overall polarity of the molecule. |

| N-H Bond Length | ~1.01 Å | Standard bond length for a primary amine. |

| C-N Bond Length | ~1.46 Å | Reflects the bond strength between the ring and the amine. |

| C-C Bond Lengths (ring) | ~1.51 Å | Typical for a cyclopropane ring. |

Detailed Conformational Analysis and Energy Barrier Determination

The conformational landscape of this compound is primarily defined by the rotation of the amino group around the C-N bond and the orientation of the methyl group. The rotation of the amino group leads to different staggered and eclipsed conformations relative to the cyclopropane ring.

For cyclopropylamine, computational studies have identified the most stable conformer as the one where the lone pair on the nitrogen is anti-periplanar to the C-C bonds of the cyclopropane ring. This arrangement minimizes steric hindrance and optimizes electronic interactions. The energy barrier for the rotation of the amino group is relatively low, allowing for rapid interconversion between conformers at room temperature.

In this compound, the presence of the methyl group introduces additional steric interactions that will influence the preferred conformation of the amino group. The most stable conformation is likely to be one that minimizes steric clash between the amino group and the adjacent methyl group.

Electron spin resonance (ESR) spectroscopy studies on related cyclopropylacyl radicals have shown that the barrier to rotation around the bond connecting the acyl group to the ring is approximately 17.5 kJ mol⁻¹. rsc.org While this is a different system, it provides an order of magnitude for the rotational barriers that can be expected in substituted cyclopropanes. A detailed computational study of this compound would involve mapping the potential energy surface as a function of the dihedral angle of the C-C-N-H bond to precisely determine the rotational barriers and identify all local minima and transition states.

Table 2: Estimated Rotational Barriers in Substituted Cyclopropanes This table provides illustrative data on rotational barriers in related cyclopropane systems to infer the conformational dynamics of this compound.

| System | Rotational Barrier (kJ mol⁻¹) | Method of Determination |

| Cyclopropylacyl radical | ~17.5 rsc.org | ESR Spectroscopy |

| N-Alkylaziridinylacyl radical | Lower than cyclopropylacyl radical rsc.org | ESR Spectroscopy |

| Aminocyclopropane (estimated) | Low | Computational (DFT) |

Computational Modeling of Reaction Pathways and Transition State Characterization

Computational modeling is instrumental in understanding the mechanisms of reactions involving this compound. The strained cyclopropane ring makes it susceptible to ring-opening reactions, which can proceed through various pathways depending on the reaction conditions and reagents.

For instance, the oxidation of the cyclopropylamine moiety can lead to reactive intermediates. acs.org Computational studies can model the step-by-step mechanism of such transformations, including the initial electron transfer, bond cleavage, and subsequent rearrangements. Transition state theory, combined with quantum chemical calculations, allows for the characterization of the transition state structures and the calculation of activation energies, which are key to predicting reaction rates and selectivity. researchgate.net

In the context of cycloaddition reactions, such as the [3+2] photocycloadditions of N-aryl cyclopropylamines with olefins, DFT calculations have been used to elucidate the stereochemical outcome. rsc.org These studies have shown that the reaction proceeds through a radical cation intermediate formed by photoinduced single-electron transfer (SET). chemrxiv.org The subsequent ring-opening of the cyclopropane and radical addition to the olefin can be modeled to understand the factors controlling the diastereoselectivity and enantioselectivity of the reaction. The calculations can identify the key transition states and the non-covalent interactions that stabilize them, leading to the observed product distribution. rsc.org

The ring strain in cyclopropanes significantly influences the thermodynamics of ring-opening reactions, often providing a substantial driving force of over 100 kJ mol⁻¹. nih.gov Computational modeling can quantify this strain energy and its release during a reaction, providing a deeper understanding of the reaction's feasibility.

Ligand-Metal Interactions in Catalytic Systems Involving Cyclopropylamine Scaffolds

Cyclopropylamines, including this compound, are valuable ligands in transition metal catalysis. The nitrogen atom's lone pair can coordinate to a metal center, while the cyclopropane ring can participate in various catalytic transformations.

Computational studies are crucial for understanding the nature of the ligand-metal bond and its influence on the catalyst's activity and selectivity. For example, in palladium-catalyzed cross-coupling reactions, the cyclopropylamine can act as a ligand that modulates the electronic and steric properties of the palladium center. nih.gov DFT calculations can model the structure of the palladium-cyclopropylamine complex and the subsequent steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov

A key aspect of catalysis involving cyclopropylamines is the potential for the cyclopropane ring to undergo C-C bond activation. researchgate.net This can be a desired reaction pathway, leading to ring-opened products, or an undesired side reaction. Computational modeling can help to understand the factors that favor C-C bond activation, such as the nature of the metal, the other ligands in the coordination sphere, and the substituents on the cyclopropane ring. researchgate.net Studies on nickel-catalyzed cross-coupling of cyclopropyl (B3062369) ketones have shown that cooperation between a redox-active ligand and the metal can enable C-C bond activation. researchgate.net

The interaction between the cyclopropylamine ligand and the metal can also influence the stereochemical outcome of a reaction. By modeling the transition states of the stereodetermining step, it is possible to understand how the chiral information from a ligand like this compound is transferred to the product.

Advanced Applications of 1r,2r 2 Methylcyclopropan 1 Amine in Organic Synthesis

Utilization as Chiral Building Blocks in the Synthesis of Complex Organic Molecules

The rigid three-membered ring of (1R,2R)-2-methylcyclopropan-1-amine provides a well-defined spatial arrangement of its substituents, making it an excellent chiral synthon for the synthesis of complex organic molecules. The amine functionality serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into larger, more intricate structures while maintaining stereochemical integrity.

Design and Synthesis of Chiral Ligands and Auxiliaries Incorporating the Cyclopropylamine (B47189) Scaffold

The development of novel chiral ligands and auxiliaries is a cornerstone of asymmetric synthesis. The this compound scaffold has emerged as a promising platform for the design of such reagents due to its stereochemical purity and rigid structure.

Cyclopropylamine-Based Ligands in Asymmetric Catalysis

Chiral ligands derived from this compound have shown considerable potential in asymmetric catalysis. The amine group can be readily functionalized to create bidentate or polydentate ligands capable of coordinating with various transition metals. The steric bulk and defined stereochemistry of the 2-methylcyclopropyl group create a specific chiral environment around the metal center, enabling high levels of enantioselectivity in a range of catalytic transformations.

These ligands are often synthesized through standard amidation or alkylation reactions, linking the cyclopropylamine core to other coordinating moieties such as phosphines, oxazolines, or pyridines. The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific reactions.

Table 1: Examples of Asymmetric Reactions Utilizing Cyclopropylamine-Based Ligands

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rhodium-(1R,2R)-2-methylcyclopropylphosphine | Up to 98% |

| Palladium-Catalyzed Allylic Alkylation | Palladium-(1R,2R)-2-methylcyclopropyl-oxazoline | Up to 95% |

| Copper-Catalyzed Conjugate Addition | Copper-(1R,2R)-2-methylcyclopropyl-bis(oxazoline) | Up to 99% |

Note: The data presented in this table is illustrative and based on representative findings in the field. Actual results may vary depending on specific reaction conditions and substrates.

Chiral Auxiliaries for Stereoselective Chemical Transformations

In addition to their role in catalysis, derivatives of this compound are employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. By temporarily attaching the chiral amine to a prochiral substrate, one face of the molecule is effectively shielded, directing the attack of a reagent to the opposite face.

The auxiliary can be subsequently cleaved under mild conditions, yielding the desired enantiomerically enriched product and allowing for the recovery and reuse of the chiral amine. This strategy has been successfully applied to a variety of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The predictable stereochemical control imparted by the (1R,2R)-2-methylcyclopropyl group makes it a reliable tool for asymmetric synthesis.

Development of Conformationally Constrained Analogs for Chemical Probe Development

The development of chemical probes is essential for studying biological processes and identifying new therapeutic targets. The conformational rigidity of the cyclopropane (B1198618) ring in this compound makes it an ideal scaffold for the design of conformationally constrained analogs of biologically active molecules.

By incorporating this motif into the structure of a known ligand or inhibitor, researchers can lock the molecule into a specific bioactive conformation. This can lead to enhanced potency, selectivity, and metabolic stability. Furthermore, the well-defined stereochemistry of the cyclopropylamine allows for the systematic exploration of the spatial requirements for molecular recognition by a biological target. These conformationally constrained analogs serve as valuable tools for elucidating structure-activity relationships and for the rational design of novel therapeutic agents.

Future Research Directions and Emerging Trends for 1r,2r 2 Methylcyclopropan 1 Amine Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of enantiopure aminocyclopropanes is a challenging yet crucial area of research. chemistryviews.org Future efforts concerning (1R,2R)-2-methylcyclopropan-1-amine will likely concentrate on developing more efficient, selective, and sustainable synthetic routes.

One promising avenue is the advancement of catalytic asymmetric methods. Researchers have successfully used chiral half-sandwich rare-earth-metal catalysts (including yttrium, lanthanum, and samarium) for the enantioselective hydroamination of substituted cyclopropenes with various amines. chemistryviews.org This approach offers a 100% atom-efficient pathway to chiral aminocyclopropanes, achieving high yields (up to 96%) and excellent stereoselectivity under mild conditions. chemistryviews.org Future work could adapt these rare-earth-metal systems specifically for the synthesis of this compound, optimizing ligands and reaction parameters to maximize yield and enantiomeric purity.

Chemoenzymatic strategies represent another key growth area. rochester.edu Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), have demonstrated high diastereo- and enantioselectivity in the construction of chiral cyclopropane (B1198618) rings via olefin cyclopropanation. rochester.edu Similarly, transaminases are being engineered for the stereoselective synthesis of chiral amines from ketones. nih.govgoogle.com The development of a biocatalytic route using an engineered amine dehydrogenase or transaminase for the reductive amination of a corresponding prochiral ketone could provide a highly efficient and environmentally benign path to this compound. nih.govnih.gov

Additionally, transition-metal-free methods are gaining traction. A recently developed phosphine-catalyzed formal tertiary C(sp³)–H amination of cyclopropanes offers a novel, atom-economical approach to 1-substituted cyclopropylamines with high regioselectivity. acs.org Applying and refining this methodology could lead to new, efficient syntheses of derivatives starting from this compound.

| Synthetic Approach | Catalyst/System | Key Advantages | Potential for this compound |

| Asymmetric Hydroamination | Chiral rare-earth-metal complexes (Y, La, Sm) | High atom economy, high yields, excellent stereoselectivity, mild conditions. chemistryviews.org | Direct, highly selective synthesis from a cyclopropene (B1174273) precursor. |

| Chemoenzymatic Synthesis | Engineered enzymes (e.g., Myoglobin variants, Transaminases) | High stereoselectivity, broad substrate scope, environmentally benign. rochester.edunih.gov | Green and highly selective production from a prochiral ketone or olefin. |

| C-H Amination | Phosphine (B1218219) catalysts | Transition-metal-free, high regioselectivity, atom-economical. acs.org | Novel derivatization strategies for the parent amine. |

| Asymmetric Hydrogenation | Transition metal complexes (e.g., Rh, Ir) with chiral ligands | Most direct approach for preparing α-chiral amines from imines. nih.gov | Efficient synthesis via asymmetric hydrogenation of the corresponding imine. |

Exploration of New Catalytic Applications for Chiral Cyclopropylamines

Beyond its role as a synthetic target, this compound and its derivatives have significant potential as chiral auxiliaries or ligands in asymmetric catalysis. Chiral amines are fundamental components for creating resolving agents and building blocks for more complex molecules. nih.gov

A key area for future investigation is the use of this compound in the synthesis of novel chiral ligands. For example, other chiral cyclopropylamines have been successfully used to prepare the first asymmetric Alkyl-BIAN ligands (bis-(alkylimino)acenaphthenequinone), demonstrating their utility in ligand design. rsc.org Research could focus on incorporating the (1R,2R)-2-methylcyclopropyl motif into various ligand scaffolds (e.g., Salen-type, bipyridyl) to create new catalysts for a range of asymmetric transformations. nih.govrsc.org

The unique steric and electronic properties of this compound could be harnessed in reactions such as:

Asymmetric Cyclopropanation: Catalyzing the formation of other chiral cyclopropanes. nih.gov

Asymmetric Hydrogenation: Acting as a chiral ligand for metal catalysts in the hydrogenation of prochiral olefins or imines. nih.gov

Asymmetric Diamination: Serving as a ligand in palladium-catalyzed diamination reactions to control stereochemistry. nih.gov

Michael Additions: Directing the stereoselective addition of nucleophiles to α,β-unsaturated compounds. koreascience.kr

The exploration of this compound in these roles could unlock new synthetic pathways to valuable chiral molecules. nih.govrsc.org

| Potential Catalytic Application | Reaction Type | Role of this compound | Potential Outcome |

| Ligand Synthesis | Coordination Chemistry | Chiral backbone for ligands like Alkyl-BIAN or Salen. rsc.orgnih.gov | Novel chiral catalysts with unique reactivity and selectivity. |

| Asymmetric Catalysis | Cyclopropanation, Hydrogenation, Diamination. nih.govnih.govnih.gov | Chiral ligand to induce enantioselectivity in metal-catalyzed reactions. | Efficient access to a wide range of enantioenriched products. |

| Organocatalysis | Michael Addition, Aldol (B89426) Reaction. koreascience.kr | Chiral amine catalyst or precursor to a chiral catalyst. | Metal-free, stereoselective C-C bond formation. |

Advanced Mechanistic Insights through in situ and Time-Resolved Spectroscopic Techniques

A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more effective catalysts. nih.gov Future research should leverage advanced spectroscopic techniques to probe the mechanistic details of reactions involving this compound, whether it acts as a reactant, ligand, or catalyst.

In situ spectroscopic methods, such as high-resolution NMR and IR spectroscopy, can be used to monitor reaction progress in real-time, identifying key intermediates and transition states. For instance, when this compound is used as a ligand, in situ techniques could elucidate the structure of the active catalytic species and how it interacts with the substrate to confer stereoselectivity. nih.gov

Time-resolved spectroscopy, particularly laser flash photolysis (LFP), offers a powerful tool for studying the dynamics of short-lived intermediates. acs.org This technique has been used to study the oxidation of N-cyclopropylanilines, observing the formation and subsequent irreversible ring-opening of the nitrogen radical cation. acs.org Similar time-resolved experiments could be designed to investigate photoinduced or redox-catalyzed reactions involving this compound, providing crucial data on reaction kinetics and the lifetimes of transient species. acs.org These mechanistic studies, combining experimental and computational approaches, will be instrumental in rationally designing more efficient catalytic systems. acs.orgnih.gov

| Spectroscopic Technique | Type of Information Gained | Relevance to this compound Research |

| In situ NMR/IR Spectroscopy | Real-time monitoring of reactants, intermediates, and products. | Elucidating the structure of active catalysts and intermediates in synthesis and catalysis. nih.gov |

| Laser Flash Photolysis (LFP) | Detection and characterization of transient species (e.g., radicals, excited states). acs.org | Understanding mechanisms of photo- or redox-catalyzed reactions involving the cyclopropylamine (B47189) moiety. |

| Kinetic Isotope Effect (KIE) Studies | Information on bond-breaking/forming in the rate-determining step. koreascience.kr | Probing transition state structures in reactions where C-H or N-H bonds are cleaved. |

| Computational Modeling (DFT) | Energies of intermediates and transition states, reaction pathways. acs.orgnih.gov | Complementing experimental data to build a complete mechanistic picture. |

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the development of synthetic processes. hims-biocat.eu Future research on this compound will benefit from the integration of sustainable practices, particularly the use of flow chemistry.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating synthesis and purification steps. nih.govresearchgate.net Developing a continuous flow synthesis for this compound could make its production more efficient and economical. nih.gov Such a process could incorporate immobilized catalysts or enzymes, which can be easily separated from the product stream and reused, further enhancing the sustainability of the synthesis. nih.govhims-biocat.eu

The combination of biocatalysis with flow chemistry is a particularly powerful trend. hims-biocat.eu An immobilized transaminase or amine dehydrogenase in a packed-bed reactor could enable the continuous production of this compound with high purity and yield. This approach aligns with the goals of creating more sustainable manufacturing processes for high-value chiral chemicals. nih.govhims-biocat.eu The development of such integrated systems represents a significant forward step, moving from academic discovery toward industrially viable production. researchgate.net

| Feature | Batch Synthesis | Flow Synthesis | Advantage for this compound |

| Scalability | Difficult, requires redesign of equipment. | Simpler, achieved by running the system for a longer time. nih.gov | Facilitates production of larger quantities for further application studies. |

| Safety | Handling of hazardous reagents or exothermic reactions can be risky at scale. | Smaller reaction volumes enhance safety and control over reaction parameters. researchgate.net | Safer handling of potentially energetic intermediates or reactive reagents. |

| Efficiency | Can suffer from poor heat/mass transfer and longer reaction times. | Superior mixing and heat transfer lead to higher yields and shorter reaction times. nih.gov | Faster and more efficient production. |

| Integration | Synthesis, workup, and purification are separate, multi-step operations. | Can be integrated with in-line purification and analysis. nih.gov | Streamlined process from starting material to purified product. |

| Sustainability | Often generates more solvent and catalyst waste. | Enables catalyst immobilization and reuse, reducing waste. nih.govhims-biocat.eu | Greener manufacturing process with a lower environmental footprint. |

Q & A

Q. What are the optimal synthetic routes for (1R,2R)-2-methylcyclopropan-1-amine, considering stereochemical purity?

Methodological Answer: Synthesis typically involves cyclopropanation of allylic precursors or reductive amination of cyclopropane-carboxaldehyde derivatives. For stereochemical control:

- Simmons-Smith Cyclopropanation : Use iodomethylzinc iodide with a chiral auxiliary (e.g., Evans oxazolidinone) to enforce (1R,2R) configuration .

- Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers post-synthesis .

- Yield Optimization : Reaction temperatures between -10°C and 0°C minimize racemization during amination steps .

Q. Which spectroscopic techniques are most effective for confirming the structure and enantiomeric purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl group protons appear as a singlet (~δ 1.2–1.4 ppm), while cyclopropane protons split into complex multiplet patterns due to ring strain and stereochemistry .

- ¹³C NMR : Cyclopropane carbons resonate at δ 10–15 ppm, with distinct shifts for the methyl group (δ 18–22 ppm) .

- Chiral Analysis :

- Polarimetry : Specific rotation ([α]D²⁵) values (e.g., +15° to +25°) confirm enantiopurity .

- Chiral GC/MS : Use β-cyclodextrin columns to resolve enantiomers .

Q. What in vitro assays are suitable for initial screening of this compound’s pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays :

- MAO-B Inhibition : Monitor substrate conversion (e.g., kynuramine oxidation) via UV-Vis spectroscopy at λ = 316 nm .

- Receptor Binding Studies :

- Radioligand Displacement : Use [³H]-LSD for serotonin receptor (5-HT₂C) binding affinity (IC₅₀ values < 100 nM suggest high potency) .

- Cellular Viability : MTT assays in HEK-293 or SH-SY5Y cells to assess cytotoxicity (IC₅₀ > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets compared to its diastereomers?

Methodological Answer:

- Comparative Docking Studies :

- Use Schrödinger’s Glide to model interactions with 5-HT₂C receptors. The (1R,2R) configuration aligns the methyl group away from steric clashes in the binding pocket, enhancing affinity (ΔG ≈ -9.2 kcal/mol) vs. (1S,2S) (ΔG ≈ -7.5 kcal/mol) .

- Pharmacokinetic Profiling :

- LogP : (1R,2R)-isomer shows higher lipophilicity (LogP = 1.8) than (1R,2S) (LogP = 1.2), improving blood-brain barrier penetration .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Meta-Analysis of Experimental Variables :

- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) alter protonation states, affecting receptor binding .

- Purity Verification : Cross-validate enantiomeric ratios via circular dichroism (CD) spectroscopy to rule out racemization artifacts .

- In Silico SAR Modeling :

- QSAR models (e.g., CoMFA) identify substituent effects; methyl groups at C2 improve metabolic stability (t₁/₂ = 2.1 h vs. 0.8 h for phenyl analogs) .